N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Overview
Description
N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.12594604 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis and Antitumor/Antiviral Agents
Novel hybrids β-carboline-4-thiazolidinones have been synthesized and evaluated for their in vitro antitumor activity against human cancer cell lines and antiviral activity towards Herpes simplex virus type-1 (HSV-1). Compounds from the series showed promising results, indicating their potential as templates for developing therapeutic agents (Barbosa et al., 2016).
Antimicrobial Activity
Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has revealed a novel class of promising antibacterial agents. Certain compounds in this series displayed significant activity against Staphylococcus aureus and Bacillus subtilis, showcasing their potential in addressing bacterial infections (Palkar et al., 2017).
Chemical Synthesis and Reactivity Studies
Gold(III)-Catalyzed Cycloisomerization
The synthesis of substituted β-carbolines through gold(III)-catalyzed cycloisomerization of N-propargylamides has been explored, providing insight into the reactivity of such complex molecules and their potential applications in synthetic organic chemistry (Verniest et al., 2010).
Corrosion Inhibition Studies
Corrosion Inhibitors for Carbon Steel
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in a 1 M HCl solution. These studies are vital for developing new materials that can prevent corrosion, which has wide-ranging applications in industries such as construction and manufacturing (Hu et al., 2016).
Properties
IUPAC Name |
N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-16(22-17-19-8-10-26-17)5-7-20-18(25)23-9-6-13-12-3-1-2-4-14(12)21-15(13)11-23/h1-4,8,10,21H,5-7,9,11H2,(H,20,25)(H,19,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYBKPXSLAORIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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